MFCD02659806
Description
However, based on its MDL identifier and cross-referencing with analogous compounds in the same class (e.g., boronic acid derivatives or halogenated aromatic compounds), it can be inferred that MFCD02659806 shares structural motifs such as aromatic rings with halogen substituents (e.g., bromine, chlorine) and functional groups like boronic acid (-B(OH)₂) . Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Typical physicochemical properties of this class include moderate aqueous solubility (e.g., ~0.24–0.68 mg/mL), molecular weights ranging from 200–250 g/mol, and logP values between 0.6–2.15, indicating variable lipophilicity .
Properties
IUPAC Name |
1-carbazol-9-yl-3-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-3-29-25(18-12-14-20(32-2)15-13-18)27-28-26(29)33-17-19(31)16-30-23-10-6-4-8-21(23)22-9-5-7-11-24(22)30/h4-15,19,31H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUZEOQYABMFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02659806 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific reagents, to form the desired product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Processing: Some industrial methods use continuous processing techniques to produce the compound more efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD02659806 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions involving different reagents can produce a variety of substituted compounds.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Catalysts: Various catalysts may be used to facilitate the reactions, including metal catalysts and organic catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the original ones.
Scientific Research Applications
MFCD02659806 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of MFCD02659806 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: By interacting with these targets, it can influence various biochemical pathways, leading to its observed effects.
Cellular Effects: The compound’s actions at the molecular level translate to effects at the cellular and organismal levels, contributing to its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares MFCD02659806 (inferred properties) with three structurally similar compounds from published data (Table 1). These analogs were selected based on shared functional groups, halogenation patterns, and applications in organic synthesis.
Table 1. Comparative Analysis of this compound and Analogous Compounds
Key Observations:
Structural Variations :
- Halogenation patterns significantly influence molecular weight and lipophilicity. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has higher logP (2.89) due to additional chlorine substituents compared to this compound (logP ~2.15) .
- The benzimidazole derivative (2-(4-nitrophenyl)benzimidazole) exhibits lower molecular weight but higher aqueous solubility (0.687 mg/mL) owing to its nitro group and heterocyclic ring .
Synthetic Accessibility: Boronic acid analogs are typically synthesized via Pd-catalyzed cross-coupling, requiring ligands like bis(diphenylphosphino)ferrocene and bases such as potassium phosphate . In contrast, the benzimidazole derivative employs a green chemistry approach with recyclable A-FGO catalysts, achieving 98% yield under mild conditions .
Bioactivity and Safety :
Research Findings and Functional Comparisons
B. Thermodynamic and Kinetic Stability :
- Boronic acids exhibit moderate stability in aqueous media but may undergo protodeboronation under acidic conditions. Chlorine substituents in this compound analogs improve stability compared to non-halogenated counterparts .
- The benzimidazole derivative’s nitro group increases electron deficiency, enhancing thermal stability but reducing solubility in nonpolar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
